![molecular formula C12H11N3O2 B14737180 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid CAS No. 6502-57-4](/img/structure/B14737180.png)
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid is a complex organic compound that belongs to the class of hydrazinylidene derivatives. This compound is characterized by the presence of an isoquinoline moiety attached to a hydrazinylidene group, which is further connected to a propanoic acid backbone. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid typically involves the reaction of isoquinoline derivatives with hydrazine and propanoic acid under controlled conditions. One common method involves the condensation of isoquinoline-5-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with propanoic acid in the presence of a suitable catalyst to yield the target compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures (50-70°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or thiols in the presence of a base such as triethylamine at elevated temperatures (50-70°C).
Major Products Formed
Oxidation: Formation of oxo derivatives with increased oxidation state.
Reduction: Formation of reduced hydrazine derivatives with lower oxidation state.
Substitution: Formation of substituted derivatives with new functional groups replacing the hydrazinylidene group.
Scientific Research Applications
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-R-Benzoyl)hydrazinylidene]-4-oxobutanoic acids: These compounds share a similar hydrazinylidene structure but differ in the presence of a benzoyl group and a 4-oxobutanoic acid backbone.
2-(Isoquinolin-5-yl)propanoic acid: This compound lacks the hydrazinylidene group but retains the isoquinoline and propanoic acid moieties.
Uniqueness
2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid is unique due to its specific combination of an isoquinoline moiety with a hydrazinylidene group and a propanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
6502-57-4 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(isoquinolin-5-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C12H11N3O2/c1-8(12(16)17)14-15-11-4-2-3-9-7-13-6-5-10(9)11/h2-7,15H,1H3,(H,16,17) |
InChI Key |
BCOPCNJZMOKLAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=CC=CC2=C1C=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


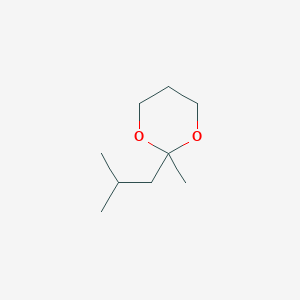
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

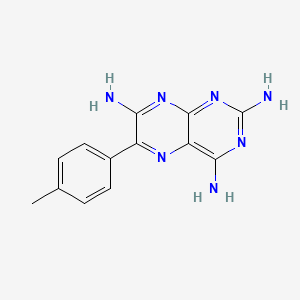
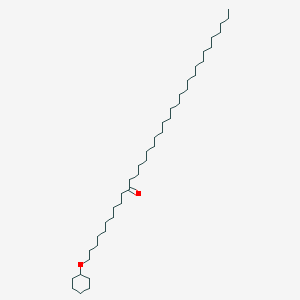
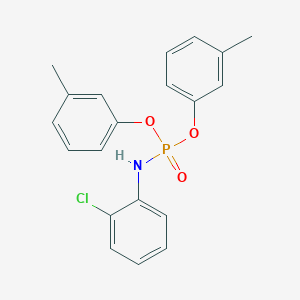
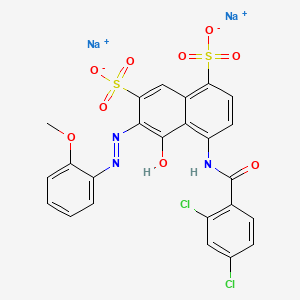
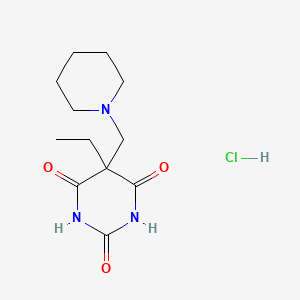

amino}-2-oxoethyl)-3-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B14737155.png)

